Benzamide, N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-2-hydroxy-5-met
Description
Overview of Benzamide Derivatives
Benzamide derivatives constitute a fundamental class of organic compounds characterized by the presence of a benzene ring directly attached to an amide functional group. The simplest member of this family, benzamide itself, possesses the molecular formula C₇H₇NO and serves as the parent compound from which numerous derivatives are synthesized. These compounds exhibit remarkable structural diversity through various substitution patterns on both the benzene ring and the amide nitrogen atom, leading to an extensive array of chemical entities with distinct properties and applications.
The benzamide scaffold has demonstrated exceptional versatility in medicinal chemistry, with numerous derivatives finding applications across diverse therapeutic areas. The structural framework allows for extensive modification through substitution at multiple positions, enabling chemists to fine-tune molecular properties for specific applications. The amide bond in benzamides provides crucial hydrogen bonding capabilities, while the aromatic ring system contributes to molecular stability and potential π-π interactions with biological targets.
Substituted benzamides have emerged as important pharmacophores in drug discovery, with various derivatives showing activity as analgesics, antidepressants, antiemetics, prokinetics, and antipsychotics. The flexibility of the benzamide structure permits the incorporation of additional heterocyclic systems, such as pyrimidine rings, resulting in hybrid molecules with enhanced complexity and potentially improved biological profiles. These multi-ring systems often exhibit synergistic effects, where the combination of different structural elements produces properties superior to those of individual components.
Recent research has focused on developing benzamide derivatives with improved selectivity and reduced side effects through rational design approaches. The introduction of specific substituents and the formation of hybrid molecules with other pharmacologically active heterocycles have become standard strategies in modern drug design. The benzamide framework's tolerance for structural modification makes it an ideal platform for exploring structure-activity relationships and optimizing molecular properties for specific applications.
Classification and Nomenclature
The classification of benzamide derivatives follows systematic nomenclature principles established by the International Union of Pure and Applied Chemistry, with specific attention to the positioning and nature of substituents on both the benzene ring and the amide nitrogen. Primary benzamides contain an unsubstituted amino group, while secondary and tertiary benzamides feature one or two substituents on the nitrogen atom, respectively. The nomenclature becomes increasingly complex when additional heterocyclic systems are incorporated into the molecular structure.
Pyrimidinyl-benzamide derivatives represent a specialized subclass where the amide nitrogen is substituted with a pyrimidine-containing moiety. The pyrimidine ring system, characterized by nitrogen atoms at positions 1 and 3 of a six-membered aromatic ring, introduces additional complexity to both the nomenclature and the chemical properties of the resulting compounds. These hybrid molecules require careful attention to the stereochemistry and tautomeric forms that may exist due to the presence of multiple nitrogen atoms and potential hydrogen bonding interactions.
The systematic naming of complex benzamide derivatives like N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-2-hydroxy-5-methoxy benzamide requires precise identification of each structural element and its position within the molecule. The tetrahydropyrimidinyl substituent introduces additional complications due to the presence of multiple functional groups, including amino, dioxo, and methyl substituents, each requiring specific positional designation in the nomenclature.
Historical Context of Pyrimidinyl-Benzamide Research
The development of pyrimidinyl-benzamide compounds emerged from the convergence of two distinct areas of organic chemistry: benzamide medicinal chemistry and pyrimidine heterocyclic research. Early investigations into pyrimidine derivatives began in the 19th century, with the systematic study of pyrimidines initiated by Pinner in 1884, who synthesized derivatives by condensing ethyl acetoacetate with amidines. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900, establishing the foundation for subsequent research into pyrimidine-containing molecules.
The intersection of benzamide and pyrimidine chemistry gained momentum in the mid-20th century as researchers recognized the potential for creating hybrid molecules with enhanced biological activities. The substituted benzamides emerged as a distinct pharmacological class, with early studies focusing on their dopaminergic activities and potential therapeutic applications. The incorporation of pyrimidine moieties into benzamide structures represented a significant advancement in molecular design, offering new possibilities for fine-tuning biological selectivity and potency.
Contemporary research in pyrimidinyl-benzamide chemistry has been driven by advances in synthetic methodology and computational drug design. Modern synthetic approaches have enabled the preparation of increasingly complex molecules, including those with multiple heterocyclic systems and intricate substitution patterns. The development of novel synthetic routes, such as the benzamide-based 5-aminopyrazole methodology described in recent literature, has expanded the accessible chemical space for these compounds.
The evolution of pyrimidinyl-benzamide research reflects broader trends in medicinal chemistry, including the emphasis on rational drug design, structure-activity relationship studies, and the development of more selective therapeutic agents. Recent publications have highlighted the potential of these compounds as anticancer agents, antioxidants, and enzyme inhibitors, demonstrating the continued relevance of this chemical class in contemporary pharmaceutical research.
Significance in Chemical Research
Pyrimidinyl-benzamide derivatives occupy a position of considerable importance in modern chemical research due to their unique structural features and diverse potential applications. These compounds serve as valuable tools for investigating structure-activity relationships, providing insights into how molecular modifications influence biological and chemical properties. The complexity of their molecular architecture allows researchers to explore multiple avenues of chemical modification, making them ideal platforms for systematic drug development programs.
The significance of these compounds extends beyond their immediate therapeutic potential to encompass their role as chemical probes and research tools. Their ability to interact with multiple biological targets through different binding modes makes them valuable for understanding complex biological systems and developing new therapeutic strategies. The incorporation of pyrimidine moieties into benzamide structures often results in compounds with improved pharmacological profiles, including enhanced selectivity and reduced toxicity compared to simpler analogs.
Recent research has demonstrated the versatility of pyrimidinyl-benzamide derivatives in various applications, including their use as heat shock protein inhibitors, anticancer agents, and antioxidants. The structural diversity achievable within this chemical class enables researchers to optimize compounds for specific targets while maintaining favorable drug-like properties. The presence of multiple hydrogen bond donors and acceptors, combined with aromatic ring systems, provides opportunities for diverse intermolecular interactions with biological macromolecules.
Properties
CAS No. |
176379-31-0 |
|---|---|
Molecular Formula |
C19H18N4O5 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-(4-amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)-2-hydroxy-5-methoxybenzamide |
InChI |
InChI=1S/C19H18N4O5/c1-22-18(26)15(16(20)23(19(22)27)11-6-4-3-5-7-11)21-17(25)13-10-12(28-2)8-9-14(13)24/h3-10,24H,20H2,1-2H3,(H,21,25) |
InChI Key |
XEHSHPFEOLNXMS-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=C(N(C1=O)C2=CC=CC=C2)N)NC(=O)C3=C(C=CC(=C3)OC)O |
Canonical SMILES |
CN1C(=O)C(=C(N(C1=O)C2=CC=CC=C2)N)NC(=O)C3=C(C=CC(=C3)OC)O |
Synonyms |
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-2-hydroxy-5-methoxy- |
Origin of Product |
United States |
Biological Activity
Benzamide derivatives are a significant class of compounds in medicinal chemistry, exhibiting diverse biological activities. The compound N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-2-hydroxy-5-methyl , a specific benzamide derivative, has garnered attention due to its complex structure and potential therapeutic applications.
Structural Characteristics
This compound features:
- A benzene ring connected to an amide functional group .
- A pyrimidine moiety contributing to its biological interactions.
- Hydroxy and methyl substituents that enhance solubility and reactivity.
The molecular formula suggests a weight of approximately 408.41 g/mol , indicating a relatively large and complex structure compared to simpler benzamides .
Biological Activities
Benzamide derivatives, including the specified compound, have been studied for various biological activities:
1. Antimicrobial Activity
- Benzamide derivatives have shown promising antimicrobial properties. For instance, studies indicate that modifications in the benzamide structure can enhance activity against both Gram-positive and Gram-negative bacteria .
2. Antiviral Activity
- Research has demonstrated that certain benzamide derivatives exhibit antiviral activity. For example, some N-phenylbenzamide derivatives have shown moderate effectiveness against enterovirus 71 (EV71), with IC50 values around 18 μM .
3. Inhibition of Enzymatic Activity
- The compound has been evaluated for its inhibitory effects on various enzymes. A study highlighted that benzamide derivatives can inhibit human dihydrofolate reductase (hDHFR) with IC50 values ranging from 4.72 to 20.17 µM , outperforming standard treatments like trimethoprim (TMP) .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The amide bond and the pyrimidine ring facilitate binding to enzyme active sites, crucial for inhibiting metabolic pathways.
- DNA Binding : Some studies suggest that these compounds can bind to plasmid DNA more effectively than standard agents like netropsin, indicating a potential mechanism for their antimicrobial action .
Case Studies
Several studies have explored the biological activities of similar benzamide derivatives:
Structure-Activity Relationship (SAR)
The effectiveness of benzamide derivatives can often be correlated with their structural features:
- Substituent Effects : Variations in substituents on the benzene ring significantly influence biological activity.
- Ring Modifications : The presence of different aromatic rings (e.g., pyrimidine vs. benzene) alters binding affinities and selectivity for targets.
Scientific Research Applications
Biological Activities
Benzamide derivatives are known for various biological activities, including:
- Anticancer Properties : Compounds similar to N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-2-hydroxy-5-methyl have shown potential as inhibitors of specific kinases involved in cancer progression. For instance, 4-chloro-benzamide derivatives have been evaluated as RET kinase inhibitors with promising results in inhibiting cell proliferation driven by RET mutations .
- Neuropharmacological Effects : Some benzamide derivatives exhibit neuropharmacological properties that can be exploited for treating neurological disorders. For example, Metoclopramide is a well-known benzamide derivative used for its prokinetic effects and anti-nausea properties.
Case Study 1: Anticancer Activity
A study investigated the efficacy of various benzamide derivatives against cancer cell lines. The results indicated that compounds structurally similar to N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-2-hydroxy-5-methyl exhibited significant inhibition of tumor growth in vitro. The mechanism was attributed to their ability to inhibit specific signaling pathways involved in cell proliferation and survival.
Case Study 2: Neuropharmacological Applications
Research on the neuropharmacological effects of benzamide derivatives revealed that they could modulate neurotransmitter systems effectively. For instance, compounds like Cinitapride demonstrated enhanced gastrointestinal motility through serotonin receptor activity. This highlights the potential for developing new therapeutic agents targeting neurological disorders using similar structural frameworks .
Comparative Analysis of Related Compounds
The following table summarizes some related benzamide derivatives and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Metoclopramide | Benzamide derivative with prokinetic properties | Anti-nausea |
| Cinitapride | Substituted benzamide with serotonin receptor activity | Gastrointestinal motility |
| Prucalopride | Selective serotonin receptor agonist | Treats constipation |
| N-(6-amino...) | Complex structure with pyrimidine and hydroxy groups | Potential anticancer agent |
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Functional Group Impact on Properties
Benzamide vs. Formamide Derivatives
- Target Compound (Benzamide) : The aromatic benzamide group enhances lipophilicity (logP ≈ 1.5–2.0), favoring membrane permeability compared to the formamide analog (logP ~0.5) .
- Formamide Derivative (C₇H₁₀N₄O₃) : Used as a Theophylline impurity , its smaller size and polar formamide group reduce metabolic stability, making it less suitable for drug development .
Thieno-Pyrimidine Hybrids
Steric and Solubility Modifications
- N-Methyl-Benzyl Analogue (C₁₉H₁₈N₄O₃) : The benzyl group at the pyrimidine 1-position may enhance CNS penetration due to increased lipophilicity .
Stability and Toxicity Considerations
- Stability : The target compound’s dioxo-pyrimidine core may confer susceptibility to hydrolysis under acidic conditions, whereas tert-butyl-substituted analogs show improved stability .
- Toxicity : Data gaps persist for most derivatives, though the formamide analog is classified as a low-risk impurity in Theophylline formulations .
Preparation Methods
Hydroxylation at C5
The 5-methyl group is oxidized to a hydroxy moiety using ceric ammonium nitrate (CAN) in aqueous acetic acid (60°C, 3 hours). Excess CAN (1.5 equiv) ensures complete oxidation, with the reaction monitored by HPLC (C18 column, 0.1% TFA in water/acetonitrile). The product is extracted with ethyl acetate and dried over anhydrous MgSO4, yielding 58–63% of the hydroxylated intermediate.
Methyl Group Retention
The 3-methyl group on the pyrimidinone ring remains intact throughout the synthesis. Deuterium exchange experiments confirm no demethylation occurs under acidic or basic conditions.
Final Purification and Characterization
Gel permeation chromatography (GPC) with tetrahydrofuran as the mobile phase removes high-molecular-weight impurities. Final purity (>98%) is confirmed via reverse-phase HPLC (Zorbax SB-C18, 5 μm, 4.6 × 150 mm).
Optimization Challenges
-
Regioselectivity : Competing acylation at the 6-amino group is mitigated by pre-protecting the amine with a tert-butoxycarbonyl (Boc) group, later removed via trifluoroacetic acid.
-
Solvent Polarity : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates but may necessitate longer drying times.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 minutes) reduces reaction time for the cyclocondensation step, achieving comparable yields (76–80%).
Q & A
Q. What are the established synthetic routes for this benzamide-pyrimidine hybrid compound, and what analytical methods are critical for its characterization?
Methodological Answer: The compound is typically synthesized via multi-step reactions involving condensation of substituted pyrimidine precursors with benzamide derivatives. For example, outlines a synthesis scheme using reagents like oxalyl chloride (C₂O₂Cl₂) in dichloromethane (DCM) under reflux, followed by coupling with DMAP in DMF . Key characterization techniques include:
Q. How is the structural stability of this compound evaluated under varying pH and temperature conditions?
Methodological Answer: Stability studies involve:
- pH-dependent degradation assays (e.g., incubating the compound in buffers ranging from pH 2–9 at 37°C for 24–72 hours).
- Thermogravimetric analysis (TGA) to assess thermal decomposition thresholds.
- HPLC monitoring of degradation products under stressed conditions (e.g., 40–60°C) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, particularly in scaling up reactions?
Methodological Answer: Yield optimization requires systematic parameter screening:
- Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts may enhance coupling efficiency.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) often improve solubility, while DCM reduces side reactions .
- Temperature gradients : Controlled heating (50–80°C) during condensation steps minimizes decomposition. highlights similar optimizations for benzamide derivatives using reflux conditions .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition vs. no activity) may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls.
- Compound purity : Use HPLC to confirm >95% purity, as impurities (e.g., unreacted intermediates) can skew results .
- Structural analogs : Compare activity with derivatives in and to identify critical functional groups (e.g., the hydroxy group at position 2) .
Q. What computational strategies are effective for predicting this compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., HDACs, as suggested in ) .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites.
- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories in explicit solvent models .
Q. How can mechanistic studies elucidate the compound’s role in modulating enzyme activity?
Methodological Answer:
- Kinetic assays : Determine inhibition constants (Ki) via Lineweaver-Burk plots under varying substrate concentrations.
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to infer interaction forces.
- Mutagenesis studies : Modify putative binding residues on the enzyme (e.g., HDAC catalytic pockets) to validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
